2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
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Description
2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H20FN3O2S and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Anticholinesterase Activity
Compounds structurally related to 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide have been synthesized and evaluated for their anticholinesterase activity. Specifically, thiazole-piperazine derivatives demonstrated significant inhibition rates against acetylcholinesterase, suggesting potential for Alzheimer's disease treatment and cognitive enhancement (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antibacterial Applications
Novel oxazolidinone compounds featuring piperazine units have shown superior antibacterial activities against linezolid-resistant Staphylococcus aureus strains. This highlights the potential of structurally similar compounds for developing new antibacterial agents (Srivastava et al., 2008).
Anticancer Activity
Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and shown to have significant in vitro antimicrobial and anticancer activities. This indicates the potential utility of similar compounds in cancer research and treatment development (Mehta et al., 2019).
Antiprotozoal and Antifungal Applications
Piperazine derivatives have also been explored for their antiprotozoal and antifungal properties, indicating a broad spectrum of potential pharmaceutical applications. This diversifies the research applications of compounds with a piperazine core, suggesting their utility in combating various infectious diseases (Varshney et al., 2009).
Enzyme Inhibition for Disease Treatment
Further studies have identified piperazine derivatives as potent inhibitors of enzymes relevant to disease pathways. For instance, compounds with piperazine moieties have been evaluated for their ability to inhibit acetyl-coenzyme A:cholesterol O-acyltransferase-1, presenting a new avenue for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-26-17-9-5-3-7-15(17)21-18(24)19(25)23-12-10-22(11-13-23)16-8-4-2-6-14(16)20/h2-9H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOAJFRWHRLDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.